molecular formula C12H9ClN4O B2574784 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7190-82-1

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2574784
CAS No.: 7190-82-1
M. Wt: 260.68
InChI Key: WRZRWPPFCQRGMX-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a methoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-chloropyridazin-3-yl hydrazone with [bis(acetoxy)iodo]benzene in dichloromethane at room temperature. The reaction mixture is stirred for 2-3 hours, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The excess solvent is then removed under reduced pressure, and the resulting solid product is purified by recrystallization from aqueous ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a chloro group and a methoxyphenyl group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various chemical transformations and biological applications.

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZRWPPFCQRGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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